molecular formula C14H19N B15260220 2-{Spiro[2.5]octan-6-yl}aniline

2-{Spiro[2.5]octan-6-yl}aniline

Cat. No.: B15260220
M. Wt: 201.31 g/mol
InChI Key: HBJYDZWTELLGAL-UHFFFAOYSA-N
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Description

2-{Spiro[2.5]octan-6-yl}aniline (CAS: 2155431-25-5) is a bicyclic aromatic amine characterized by a spiro[2.5]octane scaffold fused to an aniline group. Its IUPAC name, 2-(6-azaspiro[2.5]octan-6-yl)aniline, indicates a nitrogen atom embedded within the spiro framework. The compound’s structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylaniline

InChI

InChI=1S/C14H19N/c15-13-4-2-1-3-12(13)11-5-7-14(8-6-11)9-10-14/h1-4,11H,5-10,15H2

InChI Key

HBJYDZWTELLGAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3N)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[2.5]octan-6-yl}aniline can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach to synthesize spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . This method provides high yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

2-{Spiro[2.5]octan-6-yl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted aniline derivatives. These products can be characterized using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

2-{Spiro[2.5]octan-6-yl}aniline is a chemical compound with a molecular weight of approximately 201.31 g/mol. It features a spirocyclic structure, with a spiro[2.5]octane moiety attached to an aniline group. The spiro structure gives it a distinctive three-dimensional conformation, influencing its chemical reactivity and biological interactions.

Scientific Research Applications

This compound has potential applications across various fields. Studies exploring its interactions with biological targets are essential for understanding its potential therapeutic effects. Research on structurally similar compounds suggests that the spirocyclic nature could facilitate unique binding affinities with proteins or enzymes, influencing cellular processes such as proliferation and apoptosis. Ongoing investigations aim to elucidate these interactions further and assess their implications for drug development.

Applications

  • Pharmaceuticals: Its unique structure makes it a candidate.
  • Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
  • Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
  • Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Oxidation may yield quinone derivatives.
  • Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 are often used.
  • Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted products. Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2Cl_2, Br2Br_2) or nitrating agents (HNO3/H2SO4HNO_3/H_2SO_4) under controlled conditions. Substitution reactions can produce various halogenated or nitrated aniline derivatives.

Mechanism of Action

The mechanism of action of 2-{Spiro[2.5]octan-6-yl}aniline involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The spiro[2.5]octane core is versatile, enabling diverse functionalization. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Spiro[2.5]octane Derivatives
Compound Name CAS Number Formula MW (g/mol) Key Features Applications References
2-(6-Azaspiro[2.5]octan-6-yl)aniline 2155431-25-5 C₁₃H₁₈N₂ 202.3 Aniline substituent, azaspiro Drug intermediates
2-{Spiro[2.5]octan-6-yl}acetonitrile 2060048-52-2 C₁₀H₁₅N 149.2 Nitrile group Organic synthesis
Spiro[2.5]octane-6-carboxylic acid - C₉H₁₄O₂ 170.2 Carboxylic acid Solubility enhancement
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine 1365170-16-6 C₁₄H₁₈N₄O₂S 306.4 Sulfonyl, pyrazolopyrimidine Anticancer (KIF18A inhibition)
Functional Group Variations
  • Aniline vs. Nitrile: The nitrile derivative (C₁₀H₁₅N) lacks the aromatic amine but offers a polarizable cyano group for nucleophilic reactions . In contrast, the aniline group in the target compound enables conjugation with carbonyls (e.g., amide formation in ’s KIF18A inhibitor) .
  • Carboxylic Acid Derivatives : Spiro[2.5]octane-6-carboxylic acid (C₉H₁₄O₂) enhances aqueous solubility, facilitating salt formation for pharmaceutical formulations .
Heteroatom Modifications
  • Azaspiro vs. All-Carbon Spiro : The nitrogen in the azaspiro scaffold (e.g., 5-Methyl-5,7-diazaspiro[2.5]octan-6-one, ) introduces basicity and hydrogen-bonding capacity, critical for target binding in drug design .

Key Challenges and Discrepancies

  • Formula Conflict : The molecular formula C₁₇H₂₄N₂O₆ in contradicts the InChI/SMILES data, suggesting a documentation error.
  • Biological Data Gaps : Safety and efficacy data for many derivatives remain undisclosed, necessitating further research.

Biological Activity

2-{Spiro[2.5]octan-6-yl}aniline is a unique compound characterized by its spirocyclic structure, which plays a significant role in its biological activity. This article explores the biological interactions, potential therapeutic applications, and relevant research findings associated with this compound.

Structural Overview

The molecular formula of this compound is C13H17N, with a molecular weight of approximately 201.31 g/mol. The compound features a spiro[2.5]octane moiety linked to an aniline group, contributing to its distinctive three-dimensional conformation that may influence its chemical reactivity and biological interactions .

Research indicates that the spirocyclic structure of this compound may enhance its binding affinity to various biological targets, including proteins and enzymes involved in cellular processes such as proliferation and apoptosis. The unique spatial arrangement allows for potential interactions that could lead to significant therapeutic effects .

Therapeutic Potential

The compound has been investigated for its potential in various therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. The spirocyclic nature may contribute to enhanced selectivity and potency in targeting cancer cells .
  • Antimicrobial Properties : Similar spiro compounds have shown antibacterial and antifungal activities, indicating the potential for this compound to exhibit similar effects .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of spirocyclic compounds can inhibit the growth of various cancer cell lines. For instance, azaspiroketal Mannich bases have shown improved selectivity against Mycobacterium tuberculosis, suggesting a possible pathway for developing novel antimycobacterial agents .
  • Binding Affinity : Research on structurally related compounds indicates that the spiro structure may facilitate unique binding affinities with sigma receptors, which are implicated in cancer growth and cell proliferation . This suggests that this compound could act as a selective sigma receptor ligand with potential antitumor properties.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaKey Features
Spiro[2.5]octaneC8H14Basic spirocyclic structure without aniline attachment
6-Azaspiro[3.4]octaneC8H14NContains nitrogen in the ring structure
Spirocyclic aminesVariesGeneral class with diverse biological activities

The combination of the spirocyclic framework with an aniline moiety in this compound potentially enhances its biological activity compared to simpler spiro compounds or other nitrogen-containing heterocycles .

Q & A

Q. How can degradation pathways and environmental stability be systematically studied?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light, heat, or oxidants (e.g., H₂O₂), then analyze via LC-MS.
  • QSAR Modeling : Relate molecular descriptors to environmental half-lives .

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